molecular formula C23H18N6OS3 B2806139 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 954663-17-3

2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2806139
CAS No.: 954663-17-3
M. Wt: 490.62
InChI Key: YXSAGTDWFNVRFN-UHFFFAOYSA-N
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Description

2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H18N6OS3 and its molecular weight is 490.62. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivatives Research has focused on synthesizing various heterocyclic compounds, including those related to the query compound. For instance, alternative products in one-pot reactions involving complex thiazole and pyridine derivatives demonstrate the versatility of such compounds in synthetic organic chemistry. These reactions often result in compounds with potential bioactive properties, underscoring the importance of these synthetic routes in medicinal chemistry (Krauze et al., 2007).

Anticancer Activity Some derivatives of complex thiazole and pyridine compounds have shown promising anticancer activity. For example, novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and tested for cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics. The study highlights the importance of structural optimization for enhanced bioactivity, providing a foundation for future drug development efforts (Ding et al., 2012).

Metabolic Stability Improvements Efforts to improve the metabolic stability of pharmaceutical compounds have led to the exploration of various heterocyclic analogues, including those similar to the query compound. This research is crucial for developing drugs with better pharmacokinetic profiles, making them more effective and safer for clinical use. For example, modifications to the benzothiazole ring have been investigated to reduce metabolic deacetylation, highlighting the compound's role in pharmacological research (Stec et al., 2011).

Antimicrobial Activity Research into new pyridine and thiazole derivatives has also extended to the antimicrobial domain. Compounds synthesized from similar frameworks have been evaluated for their antibacterial activity, contributing to the search for new antibiotics capable of combating resistant bacterial strains. This area of study is critical given the growing global challenge of antibiotic resistance (Singh et al., 2010).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6OS3/c1-13-5-6-16-18(10-13)32-23(26-16)27-19(30)12-31-20-8-7-17(28-29-20)21-14(2)25-22(33-21)15-4-3-9-24-11-15/h3-11H,12H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSAGTDWFNVRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=C(N=C(S4)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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